Product packaging for Methyl 5-acetylthiophene-3-carboxylate(Cat. No.:CAS No. 88770-21-2)

Methyl 5-acetylthiophene-3-carboxylate

Cat. No.: B1457740
CAS No.: 88770-21-2
M. Wt: 184.21 g/mol
InChI Key: BAMXDNRTNCZDKJ-UHFFFAOYSA-N
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Description

Methyl 5-acetylthiophene-3-carboxylate (CAS 88770-21-2) is a high-purity thiophene derivative supplied for research and development purposes. With the molecular formula C₈H₈O₃S and a molecular weight of 184.21 g/mol, this compound serves as a versatile and critical synthetic intermediate in organic chemistry . Thiophene-based scaffolds are of significant interest in medicinal chemistry due to their wide range of therapeutic properties . Researchers utilize these compounds in the development of novel prototypes with pharmacological activities, including antimicrobial, anti-inflammatory, anti-anxiety, and anti-cancer agents . The structure of this compound, featuring both ester and acetyl functional groups on the thiophene ring, makes it a valuable building block for the synthesis of more complex heterocyclic systems, such as those explored in the Gewald reaction for preparing 2-aminothiophenes, which are important intermediates for agrochemicals, dyes, and pharmacologically active compounds . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3S B1457740 Methyl 5-acetylthiophene-3-carboxylate CAS No. 88770-21-2

Properties

IUPAC Name

methyl 5-acetylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-5(9)7-3-6(4-12-7)8(10)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMXDNRTNCZDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282093
Record name Methyl 5-acetyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88770-21-2
Record name Methyl 5-acetyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88770-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-acetyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Component Condensation Method

One well-documented approach involves a multi-component reaction using acetyl acetone, ethyl cyanoacetate, sulfur, and a base such as diethylamine in ethanol solvent. This method yields ethyl-4-methyl-2-amino-5-acetylthiophene-3-carboxylate, which can be further transformed into methyl 5-acetylthiophene-3-carboxylate derivatives.

  • Reaction Conditions: Heating at 70°C for 4 hours, followed by cooling to 0°C for 24 hours to precipitate the product.
  • Workup: Filtration, washing with ethanol, drying, and recrystallization from ethanol.
  • Reference: Rajendra et al. (2016) demonstrated this synthesis and subsequent functional group transformations involving sulfur and carbon disulfide to yield thiophene derivatives with acetyl and carboxylate substituents.

Oximation and Amination of Tetrahydrothiophene Precursors

Another method starts with 3-oxo-4-methoxycarbonyltetrahydrothiophene, which undergoes reaction with hydroxylamine salts to form oximes. Subsequent acid treatment converts the oxime to 3-aminothiophenes, which can be acetylated or esterified to give this compound derivatives.

  • Reaction Conditions: Hydroxylamine hydrochloride and barium carbonate in methanol, followed by acid treatment in ether and methanol.
  • Advantages: This method allows direct conversion from tetrahydrothiophene derivatives in a single step, avoiding long reaction times.
  • Reference: US Patent US4847386A describes this process with detailed reaction conditions and yields.

Electrophilic Substitution and Functional Group Transformations

The acetyl group at the 5-position is typically introduced via electrophilic substitution on thiophene derivatives. The methyl ester at the 3-position can be introduced by esterification or from methyl carboxylate precursors.

  • Chlorosulfonation and Subsequent Functionalization: Although focused on related thiophene derivatives, chlorosulfonation at the 5-position followed by nucleophilic substitution demonstrates the versatility of thiophene functionalization, which can be adapted for acetyl introduction via Friedel-Crafts acylation or other electrophilic methods.

Detailed Data Table of Preparation Methods

Method Starting Materials Key Reagents & Conditions Reaction Time Yield (%) Notes
Multi-component condensation Acetyl acetone, ethyl cyanoacetate, sulfur, diethylamine Ethanol, 70°C, 4h; then 0°C, 24h 28 h total Moderate to High (not explicitly stated) Produces ethyl-4-methyl-2-amino-5-acetylthiophene-3-carboxylate intermediate
Oximation of tetrahydrothiophene 3-oxo-4-methoxycarbonyltetrahydrothiophene Hydroxylamine hydrochloride, barium carbonate, methanol; acid treatment Several hours to days Not specified Single-step conversion to 3-aminothiophenes; adaptable to acetyl derivatives
Electrophilic substitution (general) Thiophene derivatives Chlorosulfonic acid or Friedel-Crafts acylation reagents Hours Variable Used for functionalization at 5-position; adaptable for acetyl introduction

Research Findings and Analysis

  • Reaction Efficiency: The multi-component condensation method offers a relatively straightforward synthesis with good control over substitution patterns, though it involves multiple steps and intermediate purifications.
  • Single-Step Oximation: The oximation and acid treatment method provides a more direct route to amino-substituted thiophenes, which can be further functionalized to acetyl derivatives, reducing reaction times and improving scalability.
  • Regioselectivity: Electrophilic substitution reactions on thiophene rings show high regioselectivity when directed by existing substituents such as methyl or ester groups, facilitating selective acetylation at the 5-position.
  • Purity and Characterization: Post-synthesis, compounds are typically purified by recrystallization and characterized by NMR, mass spectrometry, and HPLC to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-acetylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 5-acetylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-acetylthiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, affecting their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Ethyl 5-Acetyl-4-Phenyl-2-(Phenylamino)thiophene-3-Carboxylate
  • Structure: Differs by an ethyl ester (vs. methyl) and additional phenyl/amino groups at positions 2 and 3.
  • The ethyl ester may slightly reduce crystallinity compared to methyl esters due to increased steric bulk .
  • Synthesis : Prepared via Gewald-like multi-component reactions, highlighting the adaptability of thiophene synthesis routes for introducing diverse substituents .
Methyl 5-Ethylthiophene-3-Carboxylate
  • Structure : Replaces the acetyl group with an ethyl substituent (C8H10O2S vs. C8H8O3S for the acetylated compound).
  • Impact : The ethyl group is electron-donating, increasing electron density on the thiophene ring. This reduces electrophilic reactivity compared to the acetylated analogue, which has an electron-withdrawing acetyl group. Such differences influence applications in catalysis or drug design .
Diethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate
  • Structure : Features a diethyl ester, acetamido group, and methyl substituent.
  • Impact: The acetamido group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. The dual ester groups increase molecular weight (C12H15NO5S) and may complicate metabolic stability in vivo compared to mono-ester derivatives .
Methyl 5-Amino-3-(Methoxymethyl)thiophene-2-Carboxylate
  • Structure: Contains an amino group at position 5 and a methoxymethyl group at position 3.
  • Impact: The amino group enables participation in conjugation or coordination chemistry, while the methoxymethyl substituent improves solubility in organic solvents. This contrasts with the acetyl group’s role in directing electrophilic substitution reactions .

Physicochemical Properties

  • Solubility: Acetyl groups generally reduce water solubility compared to amino or hydroxyl substituents but improve lipid solubility, critical for blood-brain barrier penetration in drug candidates .
  • Melting Points : Esters with acetyl groups (e.g., methyl 5-acetyl derivatives) typically exhibit higher melting points than alkyl-substituted analogues due to stronger dipole-dipole interactions .

Biological Activity

Methyl 5-acetylthiophene-3-carboxylate is a compound belonging to the thiophene family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C8H8O3SC_8H_8O_3S and features a thiophene ring, which is known for its significant role in various biological activities. The compound's structure allows for interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and related thiophene derivatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various microorganisms:

CompoundMicroorganismMIC (µg/ml)
This compoundStaphylococcus aureus0.313
Escherichia coli0.625
Bacillus subtilis0.625
Pseudomonas aeruginosa0.313
Candida albicans0.313

These results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Properties

Thiophene derivatives, including this compound, have shown promise as anti-inflammatory agents. Research indicates that these compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. For instance, studies have reported that certain thiophene derivatives can reduce the production of pro-inflammatory cytokines in vitro .

Case Studies and Research Findings

  • Antibacterial Activity : A study synthesized various thiophene derivatives and evaluated their antibacterial activity using the agar disk diffusion method. This compound was among those tested, showing notable inhibition zones against both Gram-positive and Gram-negative bacteria. The results suggested that structural modifications could enhance antibacterial efficacy .
  • Cytotoxicity Assessment : In vitro cytotoxicity studies conducted on human cell lines (HaCat and BALB/c 3T3) revealed that while some derivatives exhibited cytotoxic effects, this compound maintained a favorable safety profile with lower toxicity compared to other tested compounds .
  • Molecular Docking Studies : Computational studies have indicated that this compound binds effectively to key bacterial targets such as DNA gyrase and MurD, suggesting mechanisms by which it exerts its antimicrobial effects .

Q & A

Basic Questions

Q. What are the established synthetic routes for Methyl 5-acetylthiophene-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The Gewald reaction is a common method for synthesizing substituted thiophenes. For this compound, a multi-step approach involving ketone condensation, cyclization with sulfur, and esterification is typically employed . Key factors include:

  • Catalysts : Acidic conditions (e.g., H₂SO₄) for cyclization.
  • Temperature : Controlled heating (80–100°C) to prevent side reactions.
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Example Protocol :
StepReagents/ConditionsPurpose
1Acetylacetone, S₈, amineCyclization
2Methyl chloroformateEsterification
3Column chromatography (hexane:EtOAc)Purification
  • Challenges : By-product formation due to competing acetyl group reactivity. Optimize stoichiometry and reaction time to minimize impurities .

Q. How is the structural integrity of this compound validated?

  • Spectroscopic Techniques :

  • ¹H/¹³C NMR : Confirm ester (-COOCH₃) and acetyl (-COCH₃) groups via characteristic shifts (e.g., δ ~3.8 ppm for OCH₃; δ ~2.5 ppm for COCH₃) .
  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (acetyl C=O) .
    • Crystallography : Single-crystal X-ray diffraction using SHELX programs refines bond lengths/angles and detects disorder . ORTEP-III visualizes thermal ellipsoids for steric effects .

Advanced Questions

Q. How can conflicting crystallographic data during refinement be resolved?

  • Issue : Discrepancies arise from twinning, thermal motion, or partial occupancy.
  • Strategies :

  • Use SHELXL for high-resolution data to model disorder or anisotropic displacement .
  • Apply restraints for bond distances/angles in disordered regions.
  • Validate with complementary techniques (e.g., Hirshfeld surface analysis).
    • Example : For a thiophene derivative, adjusting the "SIMU" and "DELU" restraints in SHELXL improved R-factor convergence from 0.12 to 0.08 .

Q. What computational methods predict the reactivity of functional groups in this compound?

  • Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrophilic/nucleophilic sites.
  • Molecular Docking : Screen against biological targets (e.g., enzymes) to predict binding modes.
    • Validation : Compare computed IR/NMR spectra with experimental data to confirm accuracy .

Q. How can chromatographic purification be optimized to address stability issues?

  • Problem : The acetyl group is prone to hydrolysis under basic conditions.
  • Solutions :

  • Use neutral silica gel and avoid protic solvents (e.g., MeOH).
  • Employ flash chromatography with gradient elution (hexane → ethyl acetate) for better separation.
  • Table : Recommended Solvent Systems
Impurity PolaritySolvent Ratio (Hexane:EtOAc)
Low9:1
Moderate4:1
High1:1
  • Monitoring : TLC with UV detection at 254 nm to track elution .

Data Contradiction Analysis

Q. How should researchers address contradictions in reported biological activities?

  • Root Cause : Variability in assay conditions (e.g., cell lines, concentration ranges).
  • Resolution :

  • Replicate experiments under standardized protocols (e.g., MTT assay for cytotoxicity).
  • Use positive controls (e.g., doxorubicin) to benchmark activity .
    • Case Study : A thiophene derivative showed IC₅₀ = 10 μM in one study but 25 μM in another due to differences in incubation time (24h vs. 48h) .

Key Resources

  • Spectral Data : PubChem entries provide foundational molecular descriptors .
  • Crystallography Tools : SHELX (refinement) and ORTEP-III (visualization) are industry standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-acetylthiophene-3-carboxylate
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Methyl 5-acetylthiophene-3-carboxylate

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